molecular formula C33H57N3O9 B1674290 Fusafungine CAS No. 1393-87-9

Fusafungine

货号: B1674290
CAS 编号: 1393-87-9
分子量: 639.8 g/mol
InChI 键: MIZMDSVSLSIMSC-OGLSAIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

富萨芬净经历了几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 这些反应形成的主要产物通常是具有改变的生物活性的修饰恩尼阿廷衍生物 .

科学研究应用

Medical Applications

Fusafungine has been primarily utilized in the treatment of upper respiratory tract infections (URTIs). Clinical studies have demonstrated its efficacy in reducing symptoms associated with these infections, which are often complicated by bacterial superinfections. A significant study involving 166 patients indicated that treatment with this compound resulted in a substantial reduction of URTI symptoms, with 92.1% of physicians rating the treatment as excellent or good .

Key Findings:

  • Efficacy: Significant symptom reduction was noted (p < 0.001).
  • Acceptability: 77.7% of patients required no further treatment after seven days.
  • Tolerability: Extremely well tolerated, with poor acceptability reported by only one patient.

Antimicrobial Properties

This compound exhibits bacteriostatic activity against various microorganisms responsible for respiratory infections. Its mechanism includes anti-inflammatory effects, which are believed to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This dual action enhances its therapeutic profile in managing infections where inflammation plays a critical role.

Clinical Studies:

  • A randomized double-blind study showed that this compound significantly alleviated symptoms of rhinitis and pharyngitis compared to placebo .
  • In a multicenter study, improvements in symptoms like dysphagia and nasal obstruction were documented, with substantial regression noted in many cases .

Potential Agricultural Uses

Research has also explored this compound's antifungal properties for agricultural applications. Its effectiveness as a biopesticide has been investigated due to its ability to combat fungal pathogens that affect crops. This aspect is particularly relevant given the rising concerns over chemical pesticides' environmental impact and the need for sustainable agricultural practices.

Research on Resistance Mechanisms

As antibiotic resistance becomes increasingly problematic, this compound's unique mechanisms present an opportunity for developing new therapeutic strategies. Studies have focused on its action against resistant strains of bacteria and fungi, highlighting its potential role in combating resistant infections .

Table 1: Summary of Clinical Studies on this compound

Study ReferenceStudy DesignSample SizeTreatment DurationKey Findings
Abruzzi, 1968Double-blind placebo-controlled2007 daysSignificant symptom reduction in URTIs
Feutren, 1980Open multicenter study2002VariedHigh rates of symptom improvement across multiple categories
Samolinski, 1997Open multicenter studyNot specifiedVariedDocumented improvements in dysphagia and nasal obstruction

Table 2: Mechanisms of Action

MechanismDescription
Bacteriostatic ActivityInhibits bacterial growth through interference with protein synthesis
Anti-inflammatory EffectsReduces inflammation by inhibiting pro-inflammatory cytokines
Antifungal PropertiesEffective against various fungal pathogens; potential biopesticide use

Case Study 1: Efficacy in Upper Respiratory Tract Infections

A multi-center study assessed the effectiveness of this compound in adults with URTIs. Patients reported significant symptom relief after treatment, with most not requiring further medical intervention post-treatment.

Case Study 2: Antimicrobial Resistance

Research into this compound's efficacy against antibiotic-resistant strains has shown promising results, suggesting its potential role in future therapeutic regimens aimed at resistant infections.

作用机制

富萨芬净通过多种机制发挥作用:

生物活性

Fusafungine is a bacteriostatic agent with notable anti-inflammatory properties, primarily used in the treatment of upper respiratory tract infections. Its biological activity has been extensively studied, revealing its efficacy against various bacterial strains and its impact on inflammatory responses.

This compound operates through multiple mechanisms:

  • Bacteriostatic Effect : It inhibits the growth of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Branhamella catarrhalis .
  • Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-1 by 80% and TNF-alpha by 68% in macrophages, suggesting a strong anti-inflammatory potential .
  • Impact on Immune Response : this compound enhances the activity of natural killer (NK) cells and promotes IL-2 production, which may contribute to its therapeutic effects in infections .

Case Studies and Clinical Trials

  • Acute Rhinopharyngitis : A pooled analysis of clinical trials demonstrated that this compound led to a 61.5% improvement in nasal symptoms over four days compared to 46.8% with placebo . In a multicenter trial involving 1300 patients, this compound was reported to have very good efficacy in treating both viral and bacterial infections without significant differences in outcomes between the two types .
  • Rhinosinusitis : In an animal model study involving rabbits with induced bacterial rhinosinusitis, this compound treatment resulted in significant recovery from inflammation and reduced bacterial load within the nasal cavities . Histopathological assessments confirmed decreased inflammation after treatment.
  • Comparison with Other Treatments : In studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, no significant differences in effectiveness were observed, indicating that this compound could be a viable monotherapy option for respiratory infections .

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain risks:

  • Adverse Reactions : There have been reports of hypersensitivity reactions, including anaphylaxis, leading to fatalities in some cases . The European Medicines Agency (EMA) noted six fatal cases post-marketing, primarily related to allergic reactions .
  • Tolerance : In clinical studies, tolerance was rated as very good in 56% of cases and good in 40%, with only 4% reporting poor tolerance .

Summary of Findings

Study TypeEfficacy (%)Side Effects (%)Notes
Acute Rhinopharyngitis61.54Significant improvement over placebo
Rhinosinusitis (Animal Study)N/AN/ADecreased inflammation and bacterial load
Multicenter Trial (1300 patients)N/A12No difference between viral/bacterial efficacy

属性

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusafungine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fusafungine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusafungine
Reactant of Route 2
Fusafungine
Reactant of Route 3
Fusafungine
Reactant of Route 4
Fusafungine
Reactant of Route 5
Fusafungine
Reactant of Route 6
Reactant of Route 6
Fusafungine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。